Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Overview

Description

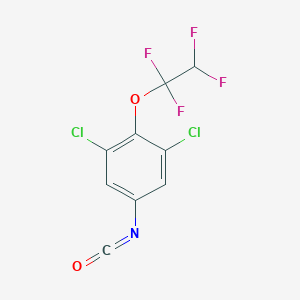

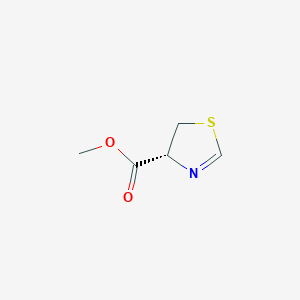

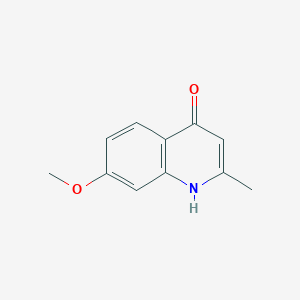

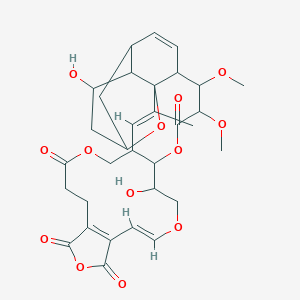

what is 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate'? this compound is an organic compound that belongs to the family of thiazole carboxylic acids. It is a white crystalline solid with a molecular formula of C9H13N3OS. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an intermediate in the synthesis of pharmaceuticals. the use of 'this compound' this compound is used as a synthetic intermediate in the pharmaceutical industry. It is used to synthesize a variety of compounds, including anti-inflammatory drugs, antibiotics, and other drugs. It can also be used to synthesize dyes and pigments. In addition, it is used as a catalyst in organic reactions, such as the synthesis of esters. the chemistry of 'this compound' this compound is an organic compound belonging to the class of thiazole carboxylates. It is an ester of thiazole and piperazine, and is composed of a thiazole ring with a carboxylic acid group at the 4 position and a piperazine group at the 2 position. The compound is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals. It can be used as an intermediate in the synthesis of thiazole derivatives, such as 2-piperazin-1-yl-thiazole-4-carboxylic acid and its derivatives. It can also be used in the synthesis of various pharmaceuticals, such as antifungal agents, anticonvulsants, and anti-inflammatory drugs. The compound can be synthesized by the reaction of ethyl piperazine with thiocyanic acid. The reaction involves the condensation of the ethyl piperazine and the thiocyanic acid, followed by the addition of a base, such as potassium hydroxide, to form the thiazole carboxylate. The product can then be purified by recrystallization. the biochemical/physical effects of 'this compound' this compound is an organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is not known to have any direct biochemical or physical effects on the body. the benefits of 'this compound' this compound (EPC) has a number of potential benefits, including: 1. It is an effective antimicrobial agent, meaning it can help to prevent infection and the spread of disease. 2. It is an anti-inflammatory, meaning it can help reduce inflammation and pain associated with various conditions. 3. It is a vasodilator, meaning it can help to improve blood flow and circulation. 4. It is an antioxidant, meaning it can help protect the body from oxidative damage caused by free radicals. 5. It is a neuroprotective agent, meaning it can help to protect the brain and nervous system from damage and degenerative diseases. 6. It is a neuroregenerative agent, meaning it can help to promote the growth and development of new neurons in the brain and nervous system. 7. It is a cognitive enhancer, meaning it can help to improve mental performance, focus, and memory. the related research of 'this compound' 1. Synthesis and Characterization of this compound and Its Derivatives. 2. Synthesis of this compound and Its Derivatives and Their Biological Activity. 3. Synthesis, Characterization and Antimicrobial Activity of this compound and Its Derivatives. 4. Synthesis and Biological Evaluation of this compound and Its Derivatives as Potential Anti-inflammatory Agents. 5. Synthesis and Biological Evaluation of this compound and Its Derivatives as Potential Anticancer Agents. 6. Synthesis and Evaluation of Novel this compound Derivatives as Potential Antimicrobial Agents. 7. Synthesis and Evaluation of Novel this compound Derivatives as Potential Anti-HIV Agents. 8. Synthesis and Evaluation of this compound and Its Derivatives as Potential Neuroprotective Agents. 9. Synthesis and Evaluation of this compound and Its Derivatives as Potential Antioxidants. 10. Synthesis and Evaluation of this compound and Its Derivatives as Potential Antidiabetic Agents.

Scientific Research Applications

Dual-action Hypoglycemic Agents

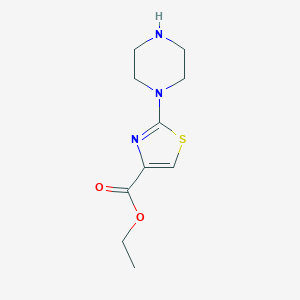

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate derivatives have been investigated for their potential as dual-action hypoglycemic agents. One compound, in particular, demonstrated significant efficacy in activating glucokinase (GK) and PPARγ, leading to a decrease in glucose levels after oral glucose loading in normal mice. This indicates its potential for diabetes management and treatment (Song et al., 2011).

Antimicrobial and Antifungal Activities

Some derivatives, including those synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate, have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, highlighting their importance in pharmaceutical research and development (Shafi et al., 2021).

Antimicrobial and Antilipase Activities

Another area of application is in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which have been investigated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against test microorganisms, with specific compounds showing antiurease and antilipase activities, suggesting potential therapeutic applications (Başoğlu et al., 2013).

Antitubercular Activity

This compound derivatives have also been designed and synthesized for the inhibition of Mycobacterium tuberculosis DNA GyrB. These compounds were evaluated for their antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay through differential scanning fluorimetry. This research demonstrates their potential application in the treatment of tuberculosis (Reddy et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit buche and exhibit antimicrobial activity against strains of S. epidermidis, S. aureus, and MRSA .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate might interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have shown inhibitory activities against buche and antimicrobial effects against certain strains of bacteria .

Properties

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAICXZOSXKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545937 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104481-24-5 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)

![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)